molecular formula C6H13NO B2801797 N,3-dimethyloxolan-3-amine CAS No. 1506655-93-1

N,3-dimethyloxolan-3-amine

Cat. No.: B2801797
CAS No.: 1506655-93-1
M. Wt: 115.176
InChI Key: AWSAOVYQXAXFPE-UHFFFAOYSA-N
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Description

N,3-dimethyloxolan-3-amine is an organic compound with the molecular formula C6H13NO It is a derivative of oxolane (tetrahydrofuran) with an amine group and two methyl groups attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyloxolan-3-amine typically involves the reaction of 3-hydroxy-3-methyloxolane with ammonia or an amine under suitable conditions. One common method is the reductive amination of 3-hydroxy-3-methyloxolane using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyloxolan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce secondary amines .

Scientific Research Applications

N,3-dimethyloxolan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,3-dimethyloxolan-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in chemical reactions. The compound can also interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethyloxolan-3-amine: Similar in structure but with different positional isomers.

    N-benzyl-5,5-dimethyloxolan-3-amine: Contains a benzyl group, making it more hydrophobic.

Uniqueness

N,3-dimethyloxolan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .

Properties

IUPAC Name

N,3-dimethyloxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(7-2)3-4-8-5-6/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSAOVYQXAXFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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